molecular formula C16H19N3O2S B3012383 N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 894005-55-1

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B3012383
CAS No.: 894005-55-1
M. Wt: 317.41
InChI Key: VXGYKBVCUAETPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a furan-2-yl group at the 6-position and a sulfanylacetamide moiety linked to a cyclohexyl group.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(17-12-5-2-1-3-6-12)11-22-16-9-8-13(18-19-16)14-7-4-10-21-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYKBVCUAETPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330062
Record name N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894005-55-1
Record name N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide typically involves multicomponent reactions. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This reaction is usually carried out under catalyst-free conditions, making it an efficient and straightforward synthetic route.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridazine ring can produce dihydropyridazine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings and sulfanylacetamide group. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s furan-2-yl group may enhance electron-donating capacity compared to phenyl or chlorophenyl groups in analogs like compound 8 . This could improve interactions with reactive oxygen species (ROS) in antioxidant mechanisms.

Backbone Diversity: Hydroxamic acids (e.g., compound 8) exhibit metal-chelating properties via their hydroxylamine groups, whereas the target compound’s sulfanylacetamide moiety may favor thiol-mediated redox activity . Phenoxyacetamides (e.g., compound f ) prioritize stereospecific binding to enzyme active sites, a trait less pronounced in the target compound due to its planar pyridazine-furan system.

Biological Activity :

  • Compounds with furan (e.g., compound 11 ) demonstrate radical scavenging in DPPH assays, suggesting the target compound may share this activity. However, the absence of a hydroxylamine group (as in hydroxamic acids) might limit its efficacy compared to compound 8 .

Research Findings and Data Limitations

  • Antioxidant Potential: Pyridazine and furan derivatives in showed moderate to high DPPH radical scavenging (e.g., compound 8: IC₅₀ ~15 μM ). The target compound’s sulfur atom and aromatic system could enhance ROS quenching, though empirical data are lacking.
  • Stereochemical Influence : highlights the role of stereochemistry in bioactivity (e.g., compound f ). The target compound’s achiral structure may simplify synthesis but limit selectivity in enzyme interactions.
  • Thermodynamic Stability : Cyclohexyl groups (as in compound 8 ) improve metabolic stability compared to linear alkyl chains, a trait likely shared by the target compound.

Biological Activity

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique combination of a furan ring, pyridazine ring, and a sulfanylacetamide group, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O2SC_{16}H_{19}N_3O_2S with a molecular weight of 317.4 g/mol. The compound's structure is characterized by the following features:

FeatureDescription
IUPAC NameThis compound
Molecular Weight317.4 g/mol
Functional GroupsFuran, Pyridazine, Sulfanylacetamide

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with various molecular targets, such as enzymes or receptors, modulating biological pathways. The heterocyclic rings and the sulfanylacetamide moiety may facilitate these interactions, potentially influencing cellular processes like apoptosis and proliferation.

Cholinesterase Inhibition

Research has highlighted the potential of heterocyclic compounds containing nitrogen, oxygen, and sulfur in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's . Given the structural similarities with known cholinesterase inhibitors, this compound may also exhibit similar inhibitory properties.

Case Studies

  • Antitumor Studies : A study evaluating the cytotoxicity of thiosemicarbazone derivatives showed promising results against glioblastoma multiforme and breast adenocarcinoma at low concentrations (nanomolar range). These findings suggest that compounds with similar structural features may also possess significant anticancer properties .
  • Cholinergic Activity : A review on heterocyclic compounds indicated that modifications to the core structure can enhance AChE inhibition, which is critical for developing treatments for Alzheimer's disease . This suggests that this compound could be explored further in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.